CGI 560 as a Reversible BTK Inhibitor: Direct Comparison to Irreversible Inhibitors
CGI 560 is a reversible inhibitor of Bruton's tyrosine kinase (BTK), which stands in contrast to the majority of clinically advanced BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib, which are irreversible covalent binders [1]. The mechanism of inhibition for CGI 560 is classified as 'reversible' in authoritative pharmacological databases [2]. This mechanistic distinction is crucial; reversible inhibitors allow for washout and recovery of BTK activity in cellular assays, whereas irreversible inhibitors permanently inactivate the target kinase for the lifespan of the protein. This property makes CGI 560 a superior chemical probe for studying the acute and transient roles of BTK in signaling pathways, as opposed to the sustained, long-term suppression induced by covalent inhibitors.
| Evidence Dimension | Binding Mode |
|---|---|
| Target Compound Data | Reversible |
| Comparator Or Baseline | Ibrutinib, Acalabrutinib, Zanubrutinib: Irreversible covalent |
| Quantified Difference | Qualitative difference in binding mechanism |
| Conditions | Biochemical and cellular assays |
Why This Matters
This fundamental difference in binding mechanism determines the compound's utility for specific research applications; CGI 560 is essential for experiments requiring temporal control over BTK inhibition and study of recovery kinetics.
- [1] Akinleye A, Chen Y, Mukhi N, Song Y, Liu D. Ibrutinib and novel BTK inhibitors in clinical development. J Hematol Oncol. 2013;6:59. doi:10.1186/1756-8722-6-59. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. CGI560 Ligand Page. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9264 View Source
